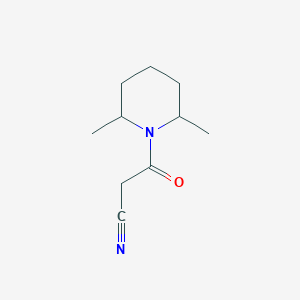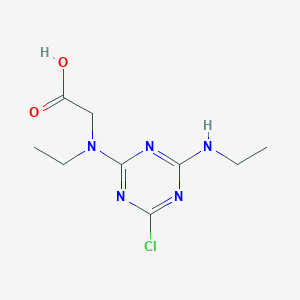
2-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)(ethyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eglinazine-ethyl is a synthetic compound primarily used as a pre-emergence herbicide. It belongs to the triazine class of herbicides and is known for its selective inhibition of photosystem II in plants. This compound is moderately soluble in water and tends not to persist in soil, making it an effective yet environmentally considerate option for weed control in various crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eglinazine-ethyl is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 4-chloro-6-ethylamino-1,3,5-triazine with ethyl glycinate. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of eglinazine-ethyl involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is monitored for temperature, pressure, and pH to ensure consistent quality. The final product is subjected to rigorous quality control measures before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Eglinazine-ethyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Under specific conditions, eglinazine-ethyl can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
Eglinazine-ethyl has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying triazine chemistry and its derivatives.
Biology: The compound is used to investigate the effects of photosystem II inhibition in plants.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Mechanism of Action
Eglinazine-ethyl exerts its herbicidal effects by selectively inhibiting photosystem II in plants. This inhibition disrupts the electron transport chain, leading to a cessation of photosynthesis and ultimately causing plant death. The molecular target of eglinazine-ethyl is the D1 protein in the photosystem II complex, which is crucial for the proper functioning of the photosynthetic apparatus .
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with a similar mode of action but different chemical structure.
Simazine: Similar to eglinazine-ethyl but with different substituents on the triazine ring.
Propazine: Another triazine herbicide with comparable properties but different applications.
Uniqueness
Eglinazine-ethyl is unique due to its specific ethylamino and ethyl glycinate substituents, which confer distinct chemical and physical properties. These unique features make it particularly effective for pre-emergence weed control in specific crops .
Properties
Molecular Formula |
C9H14ClN5O2 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-ethylamino]acetic acid |
InChI |
InChI=1S/C9H14ClN5O2/c1-3-11-8-12-7(10)13-9(14-8)15(4-2)5-6(16)17/h3-5H2,1-2H3,(H,16,17)(H,11,12,13,14) |
InChI Key |
DEDQOAJWVYFYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)N(CC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



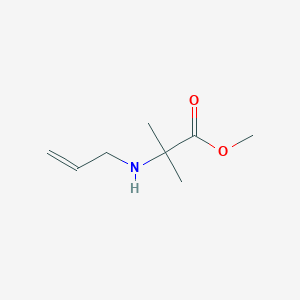

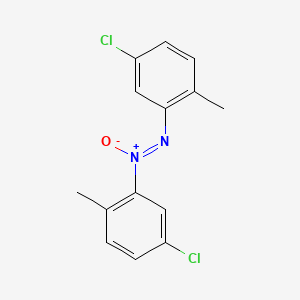
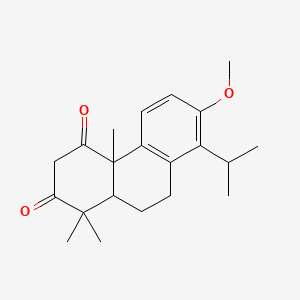

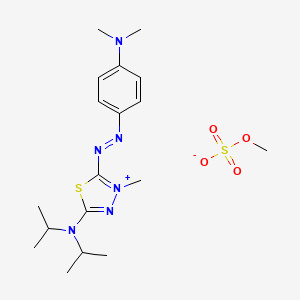

![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
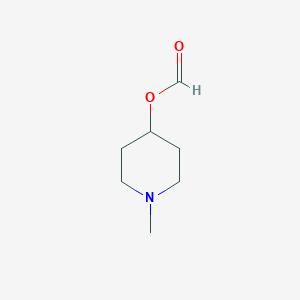
![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)

